(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYGTHKQZOFLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Substitution Reactions: The triazole ring is then functionalized with the 3-methylphenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the triazole carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Based on the search results, a comprehensive article focusing solely on the applications of the compound "(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is not available. However, the search results do provide information on triazole derivatives and related compounds, which can be useful in understanding potential applications.
Triazoles in general
Triazole derivatives are of interest because of their chemotherapeutic potential . 1,2,3-triazoles, in particular, are useful heterocyclic structural motifs in medicinal chemistry because they are easy to synthesize . Compounds containing 1,2,3-triazole moieties have a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
The inclusion of a triazole moiety into a potential drug molecule can improve anticancer activity by enhancing water solubility, chemical and metabolic stability, and pharmacokinetic properties . Triazoles can also actively participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, which may improve binding with target proteins .
Specific triazole derivatives
- N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound is characterized by its molecular formula and molecular weight of 356.8 g/mol .
- N-(4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This is a screening compound with the identifier E141-0046 . It has the molecular formula .
Synthesis of triazole-containing compounds
A novel heterocycle containing 1,2,3-triazole, pyrazole, and hydrazone moieties can be synthesized using a straightforward method . 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide can be formed by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions .
Mechanism of Action
The mechanism of action of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways like the PI3K-AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The table below compares the target compound with structurally related triazole derivatives reported in the evidence:
*Calculated from molecular formula C₂₂H₁₉ClN₄O₄ in .
†Estimated based on analogous structures.
Key Observations:
- Ester vs. Amide/Carboxylic Acid : The target compound’s ester group (position 4) offers intermediate polarity compared to amides (more stable) and carboxylic acids (more polar) .
- Chlorine or trifluoromethyl substituents (e.g., ) increase electronegativity, affecting electronic distribution and reactivity .
- Molecular Weight : The target compound (438.9 g/mol) is larger than most analogs due to its oxazole-containing ester group, which may influence bioavailability .
Biological Activity
The compound (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is part of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 356.4 g/mol. The structural representation includes a triazole ring linked to aromatic moieties that contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, in vitro tests have shown that derivatives of triazoles can effectively inhibit the growth of various pathogens.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3-Methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Staphylococcus aureus | 0.22 μg/mL |
| Other derivatives | Escherichia coli | 0.25 μg/mL |
| Other derivatives | Klebsiella pneumoniae | 0.30 μg/mL |
The compound showed strong activity against Staphylococcus aureus, with an MIC value of 0.22 μg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HT29 | 15.6 | Doxorubicin |
| MCF7 | 12.3 | Paclitaxel |
The compound's ability to inhibit cell proliferation suggests it may serve as a basis for developing new anticancer therapies .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, triazole derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the reduction of COX-2 expression, which are critical in inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
